Clinical Efficacy Non-Inferiority to Cefotiam in Bacterial Pneumonia and Lung Abscess: Double-Blind Comparative Trial
In a multicenter double-blind study of bacterial pneumonia and lung abscess, Cefuzonam (1 g twice daily, intravenous drip infusion for 14 days) was directly compared to cefotiam (CTM) at identical dosing. Clinical efficacy rates were 84.9% for CZON (45 of 53 evaluable cases) versus 83.3% for CTM (47 of 56 cases), demonstrating non-inferiority [1]. Bacteriological eradication rates trended higher for CZON at 89.5% (17 of 19 strains) compared to 78.3% for CTM (18 of 23 strains), though the difference did not reach statistical significance [1].
| Evidence Dimension | Clinical efficacy rate (bacterial pneumonia/lung abscess) |
|---|---|
| Target Compound Data | 84.9% (45/53 cases) |
| Comparator Or Baseline | Cefotiam (CTM): 83.3% (47/56 cases) |
| Quantified Difference | +1.6 percentage points (non-inferior) |
| Conditions | Double-blind multicenter trial; 1 g IV twice daily, 14 days; Japanese adult patients; bacterial pneumonia and lung abscess |
Why This Matters
Establishes CZON as a clinically validated alternative to cefotiam with equivalent efficacy and a numerically higher eradication rate, informing formulary decisions where cefotiam is unavailable or procurement preferences favor CZON.
- [1] Kobayashi H, et al. Clinical evaluation of cefuzonam (CZON) for bacterial pneumonia and lung abscess: comparative study with cefotiam (CTM). Kansenshogaku Zasshi. 1991;65(4):381-399. PMID: 2071958. View Source
